molecular formula C21H34N2O2 B076043 Benzamide, 2-octyloxy-N-(2-(pyrrolidinyl)ethyl)- CAS No. 13431-48-6

Benzamide, 2-octyloxy-N-(2-(pyrrolidinyl)ethyl)-

Cat. No. B076043
CAS RN: 13431-48-6
M. Wt: 346.5 g/mol
InChI Key: JMRMYFJITAUXHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzamide, 2-octyloxy-N-(2-(pyrrolidinyl)ethyl)- is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 372.56 g/mol.

Mechanism Of Action

The mechanism of action of Benzamide, 2-octyloxy-N-(2-(pyrrolidinyl)ethyl)- is not fully understood. However, it is believed to act as a modulator of the dopamine system, which is involved in various physiological processes such as movement, reward, and motivation. It is also believed to have an effect on the GABAergic system, which is involved in the regulation of anxiety, sleep, and muscle relaxation.

Biochemical And Physiological Effects

Benzamide, 2-octyloxy-N-(2-(pyrrolidinyl)ethyl)- has been shown to have various biochemical and physiological effects. It has been shown to increase dopamine release in the brain, which may contribute to its anti-inflammatory and analgesic properties. It has also been shown to have an effect on the GABAergic system, which may contribute to its anxiolytic and muscle relaxant properties.

Advantages And Limitations For Lab Experiments

One advantage of using Benzamide, 2-octyloxy-N-(2-(pyrrolidinyl)ethyl)- in lab experiments is its potential to modulate the dopamine system, which is involved in various physiological processes. Another advantage is its potential to inhibit tumor growth, which may have implications for cancer treatment. However, one limitation of using Benzamide, 2-octyloxy-N-(2-(pyrrolidinyl)ethyl)- in lab experiments is its limited availability and high cost.

Future Directions

There are several future directions for research on Benzamide, 2-octyloxy-N-(2-(pyrrolidinyl)ethyl)-. One direction is to further investigate its potential use in the treatment of neurodegenerative disorders such as Parkinson's disease and Alzheimer's disease. Another direction is to investigate its potential use in cancer treatment and to identify the mechanisms by which it inhibits tumor growth. Additionally, future research could focus on developing more efficient and cost-effective synthesis methods for Benzamide, 2-octyloxy-N-(2-(pyrrolidinyl)ethyl)-.

Synthesis Methods

Benzamide, 2-octyloxy-N-(2-(pyrrolidinyl)ethyl)- can be synthesized using a multi-step process that involves the reaction of various chemical compounds. The first step involves the reaction of 2-bromoethyl octyl ether with pyrrolidine to form 2-(pyrrolidin-1-yl)ethyl octyl ether. This compound is then reacted with benzoyl chloride to form Benzamide, 2-octyloxy-N-(2-(pyrrolidinyl)ethyl)-.

Scientific Research Applications

Benzamide, 2-octyloxy-N-(2-(pyrrolidinyl)ethyl)- has potential applications in various scientific research fields. It has been studied for its anti-inflammatory, analgesic, and anticonvulsant properties. It has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders. Additionally, it has been studied for its potential use in cancer treatment due to its ability to inhibit tumor growth.

properties

CAS RN

13431-48-6

Product Name

Benzamide, 2-octyloxy-N-(2-(pyrrolidinyl)ethyl)-

Molecular Formula

C21H34N2O2

Molecular Weight

346.5 g/mol

IUPAC Name

2-octoxy-N-(2-pyrrolidin-1-ylethyl)benzamide

InChI

InChI=1S/C21H34N2O2/c1-2-3-4-5-6-11-18-25-20-13-8-7-12-19(20)21(24)22-14-17-23-15-9-10-16-23/h7-8,12-13H,2-6,9-11,14-18H2,1H3,(H,22,24)

InChI Key

JMRMYFJITAUXHZ-UHFFFAOYSA-N

SMILES

CCCCCCCCOC1=CC=CC=C1C(=O)NCCN2CCCC2

Canonical SMILES

CCCCCCCCOC1=CC=CC=C1C(=O)NCCN2CCCC2

Other CAS RN

13431-48-6

synonyms

o-(Octyloxy)-N-[2-(1-pyrrolidinyl)ethyl]benzamide

Origin of Product

United States

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